(4-Bromo-2-chlorophenoxy)trimethylsilane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenoxy)trimethylsilane typically involves the reaction of 4-bromo-2-chlorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Coupling Reactions: Typical conditions involve the use of palladium catalysts and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
(4-Bromo-2-chlorophenoxy)trimethylsilane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: Similar in structure but contains an ethynyl group instead of a phenoxy group.
(4-Chlorophenoxy)trimethylsilane: Similar but lacks the bromine atom.
Properties
Molecular Formula |
C9H12BrClOSi |
---|---|
Molecular Weight |
279.63 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClOSi/c1-13(2,3)12-9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 |
InChI Key |
JGFRMUZQBVOJSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
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